2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol
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Overview
Description
2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]-4-chlorophenol is a complex organic compound with a unique structure that includes a spirocyclic core, a benzyl group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the benzyl group via a benzylation reaction.
- Incorporation of the ethoxyphenyl group through an etherification reaction.
- Final chlorination to introduce the chlorophenol moiety.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The spirocyclic core can be reduced under specific conditions.
Substitution: The chlorophenol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while nucleophilic substitution of the chlorophenol moiety could produce various substituted phenols.
Scientific Research Applications
2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[9-Benzyl-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-bromophenol: Similar structure but with a bromophenol moiety instead of a chlorophenol moiety.
Uniqueness
The uniqueness of 2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol lies in its specific combination of functional groups and its spirocyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H32ClN3O2 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
2-[9-benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol |
InChI |
InChI=1S/C29H32ClN3O2/c1-2-35-24-11-8-22(9-12-24)26-19-27(25-18-23(30)10-13-28(25)34)32-29(31-26)14-16-33(17-15-29)20-21-6-4-3-5-7-21/h3-13,18,27,32,34H,2,14-17,19-20H2,1H3 |
InChI Key |
QUFDXXSDSJYAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4)NC(C2)C5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
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